molecular formula C13H11ClFN B14133581 N-benzyl-2-chloro-4-fluoroaniline

N-benzyl-2-chloro-4-fluoroaniline

Cat. No.: B14133581
M. Wt: 235.68 g/mol
InChI Key: KNXCQJPGPASKES-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-4-fluoroaniline is an organic compound with the molecular formula C13H11ClFN It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-chloro-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity for molecular targets. The benzyl group can also play a role in modulating its activity and stability .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-fluoroaniline: Similar structure but lacks the chlorine atom.

    N-benzyl-2-chloroaniline: Similar structure but lacks the fluorine atom.

    2-chloro-4-fluoroaniline: Lacks the benzyl group.

Uniqueness

N-benzyl-2-chloro-4-fluoroaniline is unique due to the combined presence of chlorine and fluorine atoms on the aromatic ring, along with the benzyl group on the aniline nitrogen.

Properties

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

N-benzyl-2-chloro-4-fluoroaniline

InChI

InChI=1S/C13H11ClFN/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

KNXCQJPGPASKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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